Tetraethylammonium iodide Tetraethylammonium iodide A potassium-selective ion channel blocker. (From J Gen Phys 1994;104(1):173-90)
Brand Name: Vulcanchem
CAS No.: 68-05-3
VCID: VC1719679
InChI: InChI=1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
SMILES: CC[N+](CC)(CC)CC.[I-]
Molecular Formula: C8H20IN
Molecular Weight: 257.16 g/mol

Tetraethylammonium iodide

CAS No.: 68-05-3

Cat. No.: VC1719679

Molecular Formula: C8H20IN

Molecular Weight: 257.16 g/mol

* For research use only. Not for human or veterinary use.

Tetraethylammonium iodide - 68-05-3

Specification

CAS No. 68-05-3
Molecular Formula C8H20IN
Molecular Weight 257.16 g/mol
IUPAC Name tetraethylazanium;iodide
Standard InChI InChI=1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
Standard InChI Key UQFSVBXCNGCBBW-UHFFFAOYSA-M
SMILES CC[N+](CC)(CC)CC.[I-]
Canonical SMILES CC[N+](CC)(CC)CC.[I-]

Introduction

Chemical and Physical Properties

Tetraethylammonium iodide is a quaternary ammonium salt with the chemical formula C8H20N+I-. It consists of a central nitrogen atom bonded to four ethyl groups, forming the tetraethylammonium cation [Et4N]+, paired with an iodide anion . This compound typically appears as a colorless to yellowish crystalline solid with distinct physical properties that make it suitable for various applications.

The physical properties of tetraethylammonium iodide are summarized in Table 1:

PropertyValue
Chemical FormulaC8H20N+I-
Molecular Weight257.16 g/mol
AppearanceColorless or yellowish crystalline solid
Density1.566 g/cm³
Melting Point280 °C (536 °F; 553 K) (decomposes)
Solubility in WaterSoluble
CAS Number68-05-3

These physical characteristics contribute to the compound's behavior in various chemical environments and influence its applicability in different research contexts . The solubility in water, combined with its ionic nature, makes tetraethylammonium iodide particularly useful in aqueous reaction systems where phase transfer capabilities are required.

Preparation Methods

Tetraethylammonium iodide can be obtained through commercial sources or synthesized in the laboratory using straightforward chemical procedures. The primary synthesis route involves the reaction between triethylamine and ethyl iodide, as shown in the following reaction:

Et3N + EtI → Et4N+I-

This quaternization reaction proceeds readily under appropriate conditions to yield the desired product . The reaction typically involves the nucleophilic attack of the nitrogen lone pair in triethylamine on the electrophilic carbon adjacent to the iodine in ethyl iodide, resulting in the formation of the quaternary ammonium salt.

Alternative preparation methods include salt metathesis reactions, where tetraethylammonium halides are reacted with appropriate salts to exchange the counter-anion. For example, tetraethylammonium bromide can be converted to other tetraethylammonium salts through such exchange reactions . These metathesis reactions are particularly useful when preparing tetraethylammonium salts with different counter-anions for specific applications.

Crystal Structure

The crystal structure of tetraethylammonium iodide has been investigated using X-ray crystallography. Studies have revealed that it crystallizes in a distorted wurtzite lattice, with specific structural characteristics that influence its behavior in solid-state applications .

At the nitrogen atom, the coordination geometry is described as a flattened tetrahedron. The N−C−C angle is slightly larger than the typical tetrahedral angle, indicating some distortion in the molecular structure . This structural information is crucial for understanding the compound's behavior in various chemical processes and its interactions with other molecules in reaction systems.

The crystal packing arrangement and intermolecular forces within the crystal lattice contribute to the compound's physical properties, including its melting point and solubility characteristics. These structural features also play a role in the compound's behavior when used in solid-state applications or when incorporated into composite materials.

Applications

Electrochemistry

Tetraethylammonium iodide serves as an important supporting electrolyte in electrochemical experiments. It enhances the conductivity and stability of electrolyte solutions, making it valuable in various electroanalytical techniques . The tetraethylammonium cation's size and charge distribution properties make it particularly suitable for electrochemical applications where specific ion transport characteristics are required.

In supercapacitors, tetraethylammonium salts such as tetraethylammonium tetrafluoroborate and tetraethylammonium methylsulfonate are utilized as organic electrolytes . Though these examples involve different counter-anions, they demonstrate the utility of the tetraethylammonium cation in energy storage applications, where the tetraethylammonium iodide can provide similar advantages.

Organic Synthesis

In organic synthesis, tetraethylammonium iodide plays multiple roles. It acts as a phase transfer catalyst, facilitating reactions between compounds in different phases (typically organic and aqueous phases) . This catalytic activity is particularly valuable in reactions involving anionic nucleophiles that need to be transferred from an aqueous phase to an organic phase.

Specific synthetic applications include:

  • Stereoselective formation of (Z)-diiodoalkenes through the treatment of alkynes with ICl in the presence of tetraethylammonium iodide .

  • 2-Hydroxyethylation of carboxylic acids and certain heterocycles using ethylene carbonate. For example, benzoic acid can be converted to 2-hydroxyethyl benzoate using ethylene carbonate with tetraethylammonium iodide as a catalyst .

  • Phase-transfer catalysis in various alkylation reactions, including geminal di-alkylation of fluorene, N,N-dialkylation of aniline, and N-alkylation of carbazole using aqueous sodium hydroxide and alkyl halides .

  • Catalysis in the synthesis of diaryl ketones via the merger of oxidative cleavage of C-C double bonds and recombination of aromatic groups. In this application, tetraethylammonium iodide (2.5 mol%) works with NaIO4 as the oxidant to facilitate the transformation .

These applications demonstrate the versatility of tetraethylammonium iodide in promoting various organic transformations, often under mild conditions and with high selectivity.

Biochemical Applications

In biochemical research, tetraethylammonium iodide is employed in studies involving ion transport and membrane potential . The tetraethylammonium ion has been used as a tool in pharmacological and physiological studies, particularly in investigations related to ion channels and cellular signaling processes .

The ability of tetraethylammonium ions to interact with specific cellular components makes them valuable probes for studying various physiological mechanisms. Researchers can utilize these properties to investigate membrane permeability, ion channel function, and other cellular processes that involve charged species transport across biological membranes.

Analytical Chemistry

Tetraethylammonium iodide finds applications in analytical chemistry, particularly in chromatographic techniques where it can improve the separation and analysis of different chemical compounds . Its ability to modify the mobile phase characteristics in liquid chromatography makes it useful for enhancing the resolution of complex mixtures.

The compound's properties as an ion-pairing agent can be exploited in the analysis of polar compounds by reversed-phase liquid chromatography. By forming ion pairs with analytes, tetraethylammonium iodide can modify their retention behavior and improve separation efficiency.

Pharmaceutical Development

In pharmaceutical research and development, tetraethylammonium iodide contributes to enhancing the solubility and bioavailability of certain medications . This application leverages the compound's ability to interact with drug molecules and modify their physicochemical properties in ways that can improve their pharmaceutical performance.

The ion-pairing capabilities of tetraethylammonium can be particularly valuable for increasing the lipophilicity of ionic drug molecules, potentially enhancing their ability to cross biological membranes. This property makes tetraethylammonium salts useful in formulation development for challenging pharmaceutical compounds.

Research Findings

Radiation Effects

Research on the effects of gamma irradiation on tetraethylammonium iodide has revealed interesting molecular behavior. Studies have shown that γ-irradiation of polycrystalline tetraethylammonium iodide at 77°K leads to the breaking of a C-C bond, resulting in the formation of primary radicals: CH3 and (C2H5)3NCH2 .

These radicals were detected using electron spin resonance (ESR) spectroscopy. Further observations indicated that the methyl radicals disappear readily when the temperature is raised to 120°K. In the temperature range of 263-273°K, researchers observed a secondary reaction between the (C2H5)3NCH2 radical and the parent ion (C2H5)4N+ .

This secondary reaction produces another radical species, (C2H5)3NCHCH3, which demonstrates remarkable stability up to temperatures of 373°K . These findings provide valuable insights into the chemical behavior of tetraethylammonium iodide under radiation conditions and its potential applications in radiation chemistry studies.

Catalytic Applications

Recent research has demonstrated the effectiveness of tetraethylammonium iodide as a catalyst in organic transformations. One notable example is its application in the synthesis of diaryl ketones through a process that combines the oxidative cleavage of C-C double bonds with the recombination of aromatic groups .

In this catalytic system, tetraethylammonium iodide (used at 2.5 mol%) works in conjunction with sodium periodate (NaIO4) as the oxidant. Mechanistic studies suggest that NaIO4 serves dual roles as both an epoxidation reagent and a nucleophilic deformylation agent in this transformation . This application illustrates the potential of tetraethylammonium iodide to facilitate complex organic transformations through catalytic pathways.

The catalytic activity in this and other reactions likely stems from the ability of tetraethylammonium iodide to facilitate electron transfer processes and to stabilize reaction intermediates through ion-pairing and other non-covalent interactions. These properties make it a valuable tool in developing new synthetic methodologies in organic chemistry.

Toxicity

Toxicological data for tetraethylammonium iodide indicates significant toxicity in animal models. The reported LD50 values are 35 mg/kg for mouse (intraperitoneal administration) and 56 mg/kg for mouse (intravenous administration) . These values classify the compound as moderately to highly toxic and necessitate appropriate handling precautions in laboratory settings.

The toxicity profile is an important consideration when using tetraethylammonium iodide in research applications, particularly those involving biological systems or potential human exposure. Adequate safety measures should be implemented when working with this compound to minimize risks associated with its toxicity.

Compared to similar quaternary ammonium compounds, tetraethylammonium salts are generally more toxic than their larger counterparts, such as tetrabutylammonium salts . This toxicity relationship is an important factor to consider when selecting between different quaternary ammonium compounds for specific applications.

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